molecular formula C8H10O4 B1371133 Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate CAS No. 209853-88-3

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate

Cat. No.: B1371133
CAS No.: 209853-88-3
M. Wt: 170.16 g/mol
InChI Key: KCPHNTNMZIMPOT-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be produced through the catalytic dehydration of carbohydrates such as fructose or glucose, followed by esterification. This method is advantageous due to the availability of renewable biomass feedstocks .

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in 5-(carboxymethyl)-3-methylfuran-2-carboxylate.

    Reduction: The ester group can be reduced to an alcohol, yielding 5-(hydroxymethyl)-3-methylfuran-2-methanol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The furan ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    5-(hydroxymethyl)furfural: Similar structure but lacks the ester group.

    2,5-dimethylfuran: Similar furan ring but with different substituents.

    Furfural: Contains an aldehyde group instead of a hydroxymethyl group.

Uniqueness: Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate for synthesizing a wide range of derivatives .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPHNTNMZIMPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219392
Record name Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209853-88-3
Record name Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209853-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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